N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The presence of various substituents such as azepanyl, cyclopropyl, and phenyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on the receptor subtype. The compound’s effects are mediated through various signaling pathways, including the PI3K/Akt and Ras/Erk pathways .
Comparison with Similar Compounds
Similar Compounds
N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides: Known for their antiplatelet activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Act as CDK2 inhibitors with potential anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: A broad class with various biological activities.
Uniqueness
N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its azepanyl and cyclopropyl groups, in particular, contribute to its high binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O/c1-27-22-20(15-24-27)19(14-21(26-22)16-6-7-16)23(29)25-17-8-10-18(11-9-17)28-12-4-2-3-5-13-28/h8-11,14-16H,2-7,12-13H2,1H3,(H,25,29) |
InChI Key |
QZEFLKOSAKVPPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5CCCCCC5 |
Origin of Product |
United States |
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